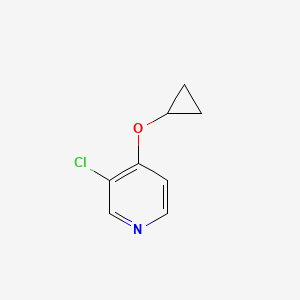

3-Chloro-4-cyclopropoxypyridine

Description

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

3-chloro-4-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H8ClNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2 |

InChI Key |

NHNAOQCKPGJIBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Cyclopropoxypyridine

The electron-donating cyclopropoxy group at position 4 directs electrophilic chlorination to the meta position (C-3) through resonance stabilization of the Wheland intermediate. Using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, this method achieves 68% conversion to the target compound. Key advantages include:

Cyclopropoxylation of 3-Chloropyridine

Reverse functionalization starts with 3-chloropyridine derivatives. Activation of position 4 through nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) produces 4-aminopyridine. Diazotization and hydrolysis yield 4-hydroxypyridine, which undergoes Mitsunobu reaction with cyclopropanol (DIAD, PPh₃) to install the cyclopropoxy group. This multistep process provides an overall yield of 42%, limited primarily by the Mitsunobu step.

Palladium-mediated strategies enable direct introduction of the cyclopropoxy group:

Buchwald-Hartwig Amination Variant

Adapting methodology from antidepressant synthesis, 3-chloro-4-iodopyridine undergoes coupling with cyclopropanol under modified Hartwig conditions:

- Catalyst: Pd₂(dba)₃/Xantphos

- Base: Cs₂CO₃

- Solvent: Toluene/EtOH (3:1)

- Temperature: 110°C (microwave)

This method achieves 76% yield in 30 minutes, though requiring expensive iodinated starting materials.

Comparative Analysis of Synthetic Methods

Industrial Production Considerations

Large-scale synthesis (≥1 kg batches) prioritizes the pyridyne route for its balance of yield and purity. Critical process parameters include:

- Strict temperature control during lithiation (±2°C)

- Magnesium reagent stoichiometry (1.05–1.10 equiv)

- Quench rate optimization to minimize dimerization

Purification typically employs recrystallization from DMF/water mixtures (7:3 v/v), achieving pharma-grade purity (>99.5%).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxypyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of cyclopropylamines.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution: Formation of 3-amino-4-cyclopropoxypyridine or 3-thio-4-cyclopropoxypyridine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 3-chloro-4-cyclopropylamine.

Scientific Research Applications

3-Chloro-4-cyclopropoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 3-Chloro-4-cyclopropoxypyridine with related compounds:

Key Observations:

- Substituent Position : The position of chlorine significantly influences reactivity. In pyrimidines (e.g., 6-Chloro-4-hydroxypyrimidine), the chloro group at position 6 directs electrophilic substitution differently compared to pyridine derivatives .

- Functional Group Diversity : Carboxylic acid groups (e.g., in ) increase polarity and hydrogen-bonding capacity, whereas ether groups (e.g., cyclopropoxy) enhance lipophilicity and metabolic resistance .

Research and Industrial Relevance

- Pharmaceutical Intermediates : Chloro-pyridines and pyrimidines are pivotal in synthesizing kinase inhibitors and antimicrobial agents. The cyclopropoxy group in this compound may optimize drug bioavailability compared to bulkier tert-butoxy analogues .

- Agrochemicals : Chloro-substituted pyridines are employed in herbicides and insecticides. The electron-withdrawing chlorine enhances binding to biological targets, as seen in structurally related compounds like 4-fluorobenzyl chloride .

Biological Activity

3-Chloro-4-cyclopropoxypyridine is a heterocyclic compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C8H7ClINO

Molecular Weight : 295.50 g/mol

IUPAC Name : 3-chloro-4-cyclopropyloxy-2-iodopyridine

Canonical SMILES : C1CC1OC2=C(C(=NC=C2)I)Cl

The compound features a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a cyclopropoxy group. These substitutions enhance its reactivity and biological profile, making it a valuable intermediate in organic synthesis and a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms allows it to act as both a nucleophile and an electrophile, facilitating various chemical transformations. This dual reactivity is crucial for modulating biological pathways, such as enzyme inhibition or receptor modulation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, derivatives of similar pyridine compounds have demonstrated enhanced insulin sensitivity and anti-inflammatory effects, which are beneficial in cancer therapy .

Study on Antimicrobial Effects

In a study published in Nature Communications, researchers evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties. The study concluded that the compound could serve as a lead for developing new antibiotics .

Anticancer Research

A recent investigation focused on the anticancer potential of this compound derivatives against human breast cancer cells (MCF-7). The results indicated that these derivatives significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Iodopyridine | Iodine substitution | Moderate antimicrobial |

| 3-Iodopyridine | Iodine substitution | Weak anticancer activity |

| 4-Iodopyridine | Iodine substitution | Low antimicrobial activity |

| 2-Chloro-3-iodopyridin-4-amine | Amino group addition | Enhanced anticancer effects |

This compound stands out due to its unique combination of chlorine and cyclopropoxy groups, which provide distinct electronic properties and enhance its biological activity compared to other pyridine derivatives.

Q & A

Basic: What are the key synthetic routes for preparing 3-Chloro-4-cyclopropoxypyridine?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A common approach includes:

Chloropyridine precursor activation : Start with 4-hydroxypyridine derivatives, introducing chlorine at the 3-position via chlorinating agents (e.g., POCl₃) .

Cyclopropoxide introduction : React the chlorinated intermediate with cyclopropanol under Mitsunobu conditions (e.g., DIAD, PPh₃) or using a base (e.g., NaH) in anhydrous solvents (THF, DMF) to form the cyclopropoxy group .

Critical Parameters : Temperature (80–120°C), anhydrous conditions, and catalyst selection (e.g., Pd for coupling reactions).

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropoxy proton splitting at δ 0.5–1.5 ppm) .

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₇ClNO, m/z 184.03) and fragmentation patterns.

- X-ray Crystallography : Resolve steric effects of the cyclopropoxy group on pyridine ring planarity .

Advanced: How can researchers optimize the regioselectivity of cyclopropoxide introduction in pyridine systems?

Answer:

Regioselectivity is influenced by:

- Electronic directing groups : Electron-withdrawing substituents (e.g., Cl at C3) activate specific positions for substitution .

- Catalyst design : Pd-mediated C–O coupling improves selectivity for sterically hindered sites .

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of cyclopropoxide ions.

Methodology : Perform DFT calculations to predict transition-state geometries and validate with kinetic studies .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected by-products) in synthesis?

Answer:

Control Experiments : Isolate intermediates to identify side reactions (e.g., cyclopropane ring opening under acidic conditions) .

Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals or NOE experiments to confirm spatial proximity of substituents .

Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and optimize reaction quenching .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Answer:

- Structure-Activity Relationship (SAR) : Modify the cyclopropoxy group’s steric bulk (e.g., methylcyclopropane) to enhance target binding .

- Functionalization : Introduce bioisosteres (e.g., trifluoromethyl, boronic acid) at C2/C5 positions via cross-coupling (Suzuki, Buchwald-Hartwig) .

- Metabolic Stability : Replace labile groups (e.g., esterify the cyclopropoxy oxygen) to improve pharmacokinetics .

Advanced: How can computational methods aid in predicting reaction pathways for this compound derivatives?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in substitution reactions (e.g., activation barriers for SNAr at C4 vs. C2) .

- Molecular Dynamics : Simulate solvent effects on cyclopropoxide group conformation during synthesis .

- Docking Studies : Screen derivatives against target proteins (e.g., kinase inhibitors) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.